molecular formula C13H13NO B1372141 2-(Benzyloxy)-5-methylpyridine CAS No. 92028-39-2

2-(Benzyloxy)-5-methylpyridine

Cat. No.: B1372141
CAS No.: 92028-39-2
M. Wt: 199.25 g/mol
InChI Key: WSNVIUZAXLTSLK-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-5-methylpyridine is an organic compound that belongs to the class of pyridines It features a benzyl ether group attached to the second position of the pyridine ring and a methyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-5-methylpyridine typically involves the reaction of 2-hydroxy-5-methylpyridine with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the benzyl ether linkage.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The benzylic position can undergo oxidation to form benzaldehyde derivatives.

    Reduction: Reduction reactions can target the pyridine ring or the benzyl ether group.

    Substitution: Electrophilic aromatic substitution can occur on the pyridine ring, particularly at positions ortho and para to the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Reduced pyridine or benzyl alcohol derivatives.

    Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

2-(Benzyloxy)-5-methylpyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions due to its structural similarity to biological molecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-5-methylpyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzyl ether group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and potentially improving its bioavailability.

Comparison with Similar Compounds

    2-(Benzyloxy)pyridine: Lacks the methyl group at the fifth position, which may affect its reactivity and biological activity.

    5-Methyl-2-pyridinol: Lacks the benzyl ether group, making it less lipophilic and potentially less bioavailable.

    2-(Benzyloxy)-3-methylpyridine: The methyl group is at a different position, which can influence the compound’s chemical properties and reactivity.

Uniqueness: 2-(Benzyloxy)-5-methylpyridine is unique due to the specific positioning of the benzyl ether and methyl groups, which can influence its chemical reactivity and potential applications in various fields. The combination of these functional groups makes it a versatile compound for synthetic and medicinal chemistry.

Properties

IUPAC Name

5-methyl-2-phenylmethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-11-7-8-13(14-9-11)15-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSNVIUZAXLTSLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20672920
Record name 2-(Benzyloxy)-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92028-39-2
Record name 2-(Benzyloxy)-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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